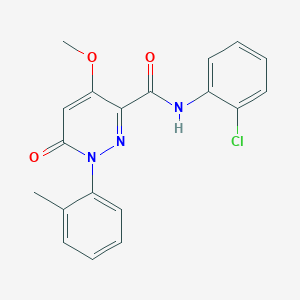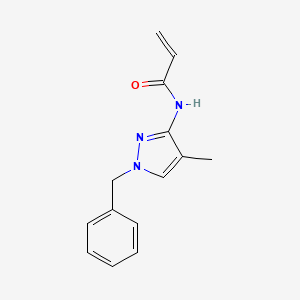
methyl 2-((9H-purin-6-yl)thio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((9H-purin-6-yl)thio)propanoate: is an organic compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system attached to a propanoate moiety through a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-((9H-purin-6-yl)thio)propanoate typically involves the reaction of 6-mercaptopurine with methyl 2-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((9H-purin-6-yl)thio)propanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to yield thiol derivatives.
Substitution: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Hydrolysis reactions are typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Chemistry: Methyl 2-((9H-purin-6-yl)thio)propanoate is used as a building block in the synthesis of more complex purine derivatives. It serves as a precursor in the preparation of nucleoside analogs and other biologically active compounds.
Biology: In biological research, this compound is used to study the interactions of purine derivatives with enzymes and receptors. It is also employed in the investigation of metabolic pathways involving purine nucleotides.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its structural similarity to purine nucleotides allows it to act as a mimic in biochemical processes.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. It is also utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-((9H-purin-6-yl)thio)propanoate involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of metabolic pathways and cellular processes. Additionally, the compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
6-Mercaptopurine: A purine derivative with a similar structure but lacking the propanoate moiety.
Methyl 2-((9H-purin-6-yl)thio)butanoate: A compound with an extended carbon chain compared to methyl 2-((9H-purin-6-yl)thio)propanoate.
Methyl 2-((9H-purin-6-yl)thio)acetate: A compound with a shorter carbon chain compared to this compound.
Uniqueness: this compound is unique due to its specific structural features, including the presence of a propanoate moiety attached to the purine ring system. This structural arrangement imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-(7H-purin-6-ylsulfanyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-5(9(14)15-2)16-8-6-7(11-3-10-6)12-4-13-8/h3-5H,1-2H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPATYDGPZYYRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC=NC2=C1NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1,4-Dioxan-2-yl)ethyl]prop-2-enamide](/img/structure/B2907407.png)


![4-{[(E)-2-thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate](/img/structure/B2907411.png)





![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-bromophenyl)methanone](/img/structure/B2907420.png)



![4-Azaspiro[2.4]heptane oxalate](/img/structure/B2907428.png)
